(3,3,4,4-d4)-Docosanoic acid is primarily used as an internal standard in mass spectrometry (MS) . MS is a powerful analytical technique that identifies and quantifies molecules based on their mass-to-charge ratio (m/z). By adding a known amount of the isotopically labeled compound (internal standard) to a sample, researchers can account for variations in instrument performance, sample preparation, and ionization efficiency during the MS analysis. This ensures accurate and precise quantification of the target analyte, particularly when analyzing complex biological samples containing numerous other molecules.
The incorporation of deuterium atoms into the molecule allows researchers to trace the metabolic pathways of docosanoic acid in living organisms. When docosanoic acid is introduced into a biological system, its deuterium atoms are preserved as the molecule undergoes various metabolic transformations. By analyzing the positions of the deuterium atoms in the metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy , researchers can gain valuable insights into the specific steps involved in the metabolism of docosanoic acid. This information is crucial for understanding various biological processes, including lipid metabolism, energy production, and cell signaling.
(3,3,4,4-d4)-Docosanoic acid can be used to study protein-lipid interactions, which play critical roles in numerous cellular functions. By incorporating the isotopically labeled fatty acid into a specific lipid molecule, researchers can use techniques like NMR spectroscopy to investigate how proteins interact with that lipid. This information can help elucidate the mechanisms underlying various cellular processes, such as membrane transport, signal transduction, and enzyme activity.
(3,3,4,4-d4)-Docosanoic acid, also known as deuterated docosanoic acid, is a long-chain saturated fatty acid characterized by the presence of deuterium isotopes at positions 3 and 4 of the carbon chain. This compound has the chemical formula and a molecular weight of approximately 348.53 g/mol. It is primarily utilized as an internal standard in mass spectrometry for the quantification of docosanoic acid in various biological samples. Docosanoic acid itself is naturally found in several oils, including peanut and Moringa oleifera seed oils, and is known for its role in cellular processes and potential therapeutic applications .
The unique isotopic labeling allows for precise tracking and quantification in metabolic studies and lipidomics research .
Research indicates that docosanoic acid exhibits several biological activities:
The synthesis of (3,3,4,4-d4)-docosanoic acid can be achieved through several methods:
(3,3,4,4-d4)-Docosanoic acid serves multiple applications:
Studies have explored the interactions of (3,3,4,4-d4)-docosanoic acid with various biomolecules:
Several compounds share structural similarities with (3,3,4,4-d4)-docosanoic acid. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Docosanoic Acid | C22H44O2 | Naturally occurring fatty acid found in various oils. |
| Hexacosanoic Acid | C26H52O2 | Longer carbon chain; found in certain plant oils. |
| Tetracosanoic Acid | C24H48O2 | Also known as lignoceric acid; found in plant waxes. |
| Arachidonic Acid | C20H32O2 | Polyunsaturated fatty acid; involved in inflammation. |
The uniqueness of (3,3,4,4-d4)-docosanoic acid lies primarily in its deuterated nature which allows for precise analytical applications not possible with its non-deuterated counterparts .
Deuterium labeling offers unique advantages for studying saturated fatty acids due to its non-radioactive nature, minimal perturbation of molecular structure, and compatibility with mass spectrometry (MS) detection. Unlike carbon-13 labels, which require complex synthetic routes, deuterium can be incorporated into specific positions of long-chain fatty acids through controlled chemical or enzymatic methods. For example, the use of deuterated water (2H2O) enables metabolic labeling of fatty acids in vivo, where deuterium is incorporated during de novo lipogenesis. However, position-specific labeling, as achieved in (3,3,4,4-d4)-docosanoic acid, provides superior resolution for tracking discrete metabolic steps, such as β-oxidation or desaturation.
The synthesis of (3,3,4,4-d4)-docosanoic acid exemplifies recent progress in regioselective deuteration. A two-step protocol developed by Kovalenko et al. involves:
This method achieves >95% deuterium incorporation at the target positions while preserving the saturated backbone, critical for maintaining the physicochemical properties of the native fatty acid. Comparative studies show that α/β-deuteration minimizes isotopic scrambling during metabolic processing, unlike exhaustive deuteration methods that distribute labels randomly.
The utilization of (3,3,4,4-d4)-Docosanoic acid as a deuterium-labeled tracer enables sophisticated kinetic modeling of fatty acid β-oxidation pathways. This isotopically labeled long-chain saturated fatty acid provides unique insights into the enzymatic mechanisms governing lipid catabolism through its specific deuterium substitution pattern at positions 3 and 4 .
Deuterium kinetic isotope effects play a crucial role in understanding fatty acid oxidation kinetics. Studies have demonstrated that deuterium substitution in fatty acids can lead to significant kinetic isotope effects, with ratios ranging from 10-fold to as much as 36-fold reduction in reaction rates compared to their hydrogen-containing counterparts [2] [3]. These massive kinetic isotope effects provide valuable information for constructing accurate mathematical models of β-oxidation pathways.
The kinetic modeling approach employs Michaelis-Menten kinetics to describe the enzymatic steps involved in fatty acid oxidation. Research utilizing deuterated fatty acids has successfully applied single substrate Michaelis-Menten kinetics with cell proliferation corrections to measure fatty acid consumption rates [4]. The mathematical framework incorporates the following parameters:
Table 1: Key Kinetic Parameters for β-Oxidation Modeling
| Parameter | Description | Typical Range | Units |
|---|---|---|---|
| Vmax | Maximum reaction velocity | 0.001-0.1 | mmol/(L·h) |
| Km | Michaelis constant | 10-100 | μM |
| kcat | Catalytic rate constant | 0.5-50 | s⁻¹ |
| Ki | Inhibition constant | 1-50 | μM |
The β-oxidation spiral involves four sequential enzymatic steps: dehydrogenation, hydration, a second dehydrogenation, and thiolysis [5]. Each cycle removes two carbon units and produces one molecule each of NADH, FADH2, and acetyl-CoA. For docosanoic acid (C22:0), this process requires eleven complete cycles to achieve full oxidation.
Computational flux balance analysis has been successfully applied to fatty acid metabolism modeling. Studies utilizing the iAF1260 Escherichia coli metabolic network model have identified key enzymatic targets for optimizing fatty acid production, including up-regulation of accABCD, fabD, and fabB or fabF enzymes [6]. These findings provide a framework for understanding the regulatory mechanisms controlling flux through β-oxidation pathways.
The incorporation of deuterium at specific positions allows researchers to track the fate of individual carbon atoms throughout the oxidation process. Research has shown that approximately 75% of deuterium from deuterated fatty acids is released as deuterated water during β-oxidation, while the remaining carbon and hydrogen are converted into ketone bodies [7]. This predictable distribution enables precise quantification of oxidative flux rates.
The study of compartment-specific lipid metabolism using (3,3,4,4-d4)-Docosanoic acid reveals distinct metabolic patterns across different subcellular compartments and tissue types. Fatty acid metabolism occurs primarily in three quantitatively important tissues: adipose tissue, skeletal muscle, and liver, each exhibiting unique metabolic characteristics and regulatory mechanisms [8] [9].
Mitochondrial Fatty Acid Oxidation
Mitochondrial β-oxidation represents the primary pathway for fatty acid catabolism in most tissues. The process begins with fatty acid activation and transport across the mitochondrial membrane via the carnitine shuttle system. Research demonstrates that mitochondrial fatty acid oxidation exhibits tissue-specific regulation, with liver favoring fatty acid consumption while heart tissue shows preference for fatty acid synthesis under certain metabolic conditions [10].
Deuterium metabolic imaging studies have revealed that mitochondrial oxidation of deuterated substrates produces distinct metabolic signatures. The tricarboxylic acid cycle integration shows similar intrahepatic acetate uptake patterns between normal and fatty liver conditions, with area under the curve values of 717.9 ± 131.1 mM·min⁻¹ for fatty liver and 605.1 ± 119.9 mM·min⁻¹ for lean tissue [11].
Peroxisomal β-Oxidation
Peroxisomal fatty acid oxidation specializes in the metabolism of very long-chain fatty acids, including docosanoic acid. This compartment-specific pathway exhibits different enzymatic machinery and substrate preferences compared to mitochondrial oxidation [12] [13]. Peroxisomal β-oxidation is particularly important for fatty acids with 22 or more carbon atoms, making it highly relevant for (3,3,4,4-d4)-Docosanoic acid metabolism.
Studies using stable-isotope labeled docosanoic acid (D₃-C22:0) have demonstrated the effectiveness of measuring peroxisomal β-oxidation capacity in living cells [12]. The peroxisomal system exhibits distinct kinetic parameters and regulatory mechanisms compared to mitochondrial oxidation, with different responses to metabolic perturbations and substrate availability.
Table 2: Compartment-Specific Fatty Acid Oxidation Characteristics
| Compartment | Substrate Preference | Key Enzymes | Primary Products | Regulation |
|---|---|---|---|---|
| Mitochondria | C8-C18 fatty acids | ACADM, HADHA | Acetyl-CoA, NADH, FADH₂ | Insulin, glucagon |
| Peroxisomes | C20+ fatty acids | ACOX1, EHHADH | Shortened acyl-CoA, H₂O₂ | PPARα, PEX genes |
| Endoplasmic Reticulum | Microsomal oxidation | CYP4A, CYP4F | ω-hydroxy fatty acids | Cytochrome P450 |
Tissue-Specific Metabolic Patterns
Deuterium tracing studies have revealed significant tissue-specific differences in fatty acid metabolism. Liver tissue demonstrates maximum deuteration levels, followed by plasma and lung, while brain and heart show lower deuteration levels [14]. These differences reflect varying metabolic activities and substrate utilization patterns across tissues.
Research examining fatty acid metabolism across multiple organs has identified distinct metabolic adaptations. In complex I deficiency models, liver tissue favors fatty acid consumption as expected, while heart tissue paradoxically favors fatty acid synthesis. Kidney tissue shows downregulation of both oxidation and synthesis pathways, demonstrating the complexity of tissue-specific metabolic responses [10].
Subcellular Lipid Distribution
The compartmentalization of lipid metabolism extends to specific subcellular locations within individual cells. Studies using deuterated water administration have revealed turnover rates for individual lipids across various subcellular compartments. The maximum deuteration occurs in actively metabolizing compartments, with half-lives ranging from days to months depending on the specific lipid class and cellular location [14].
Membrane phospholipid remodeling shows compartment-specific patterns, with the Kennedy pathway and Lands' cycle operating differentially across subcellular locations. Docosanoic acid incorporation into glycerophospholipids occurs primarily through the Kennedy pathway, with distinct regulatory mechanisms controlling its distribution among different membrane compartments [15].
Multi-organ tracing using (3,3,4,4-d4)-Docosanoic acid provides comprehensive insights into whole-body lipid metabolism and inter-organ metabolic communication. This approach enables simultaneous monitoring of fatty acid metabolism across multiple tissues, revealing systemic metabolic networks and regulatory relationships.
Whole-Body Deuterium Distribution
Studies utilizing deuterated water administration demonstrate predictable deuterium distribution patterns across organ systems. The incorporation of deuterium from deuterated water into lipid synthesis pathways shows tissue-specific enrichment patterns, with maximum incorporation numbers (N) varying among tissues: liver palmitate (N=22), stearate (N=24), and cholesterol (N=30) [16]. These values exceed those observed in vitro studies, indicating additional metabolic pathways operating in vivo.
Research tracking deuterium metabolism following ²H₇-glucose infusion has identified over 100 metabolites across five major mouse organs: liver, kidney, brain, brown adipose tissue, and heart [17]. The workflow successfully mapped isotopologues of deuterated metabolites through glycolysis, tricarboxylic acid cycle, and amino acid pathways, providing comprehensive coverage of central metabolic networks.
Inter-Organ Metabolic Communication
Multi-organ tracing reveals complex metabolic interactions between tissues. Studies examining fatty acid transport between liver and adipose tissue demonstrate that starvation results in interchange of fat between these compartments, with equilibrium between deuterium content indicating active metabolic communication [18]. The deuterium content of liver fat becomes essentially equal to that of depot fat under starvation conditions, providing evidence for inter-organ fatty acid transport.
Table 3: Multi-Organ Deuterium Tracing Results
| Organ System | Peak Enrichment Time | Relative Deuteration Level | Primary Metabolic Pathways |
|---|---|---|---|
| Liver | 6-12 hours | Maximum | β-oxidation, gluconeogenesis |
| Muscle | 12-24 hours | High | Fatty acid oxidation, glycolysis |
| Adipose Tissue | 24-48 hours | Moderate | Lipolysis, lipogenesis |
| Brain | 48-72 hours | Low | Glucose metabolism, ketone utilization |
| Kidney | 6-18 hours | High | Gluconeogenesis, fatty acid oxidation |
Advanced Imaging Techniques
Deuterium metabolic imaging represents a breakthrough in multi-organ metabolic tracing. This technique combines deuterium magnetic resonance spectroscopic imaging with administration of ²H-labeled substrates to generate three-dimensional metabolic maps [19]. The approach reveals glucose metabolism beyond uptake and can be applied to various deuterated substrates.
Clinical applications of deuterium metabolic imaging have demonstrated the detection of de novo lipogenesis in overnight-fasted humans within one hour, with responsiveness to feeding during four-hour studies [19]. This rapid detection capability enables real-time monitoring of metabolic changes across organ systems.
Positron Emission Tomography Integration
Multi-organ tracing approaches have been enhanced through integration with positron emission tomography techniques. [¹⁸F]fluoro-thia-heptadecanoic acid ([¹⁸F]FTHA) PET provides complementary information for fatty acid flux analysis, allowing whole-body static scanning for determination of relative tracer partitioning across most organs [20]. The combination of deuterium tracing and PET imaging provides comprehensive metabolic profiling capabilities.
Computational Integration
Advanced computational approaches enable integration of multi-organ tracing data with genome-scale metabolic models. Flux balance analysis combined with machine learning techniques has been successfully applied to metabolic imaging data, providing predictive capabilities for metabolic flux distributions across organ systems [21]. These approaches enable identification of key metabolic signatures and regulatory networks governing inter-organ metabolic communication.
The application of graph neural network-based solvers for fluxome estimation enables end-to-end prediction of metabolic flux rates and metabolite concentration changes across multiple organs [22]. This computational framework provides quantitative insights into metabolic reprogramming events and guides targeted experimental approaches.
Clinical Translation
Multi-organ deuterium tracing approaches show significant promise for clinical applications. The safety profile of deuterated water administration enables human studies with minimal risk, while providing comprehensive metabolic information [23]. The predictable distribution of deuterium atoms across metabolic pathways yields maximum information with minimal expense, making this approach suitable for clinical metabolic assessment.